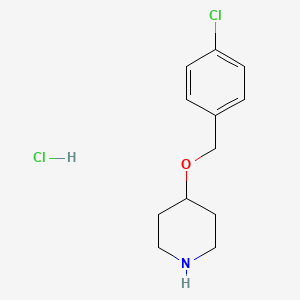

4-((4-Chlorobenzyl)oxy)piperidine hydrochloride

Vue d'ensemble

Description

4-((4-Chlorobenzyl)oxy)piperidine hydrochloride is a chemical compound with the molecular formula C12H17Cl2NO. It is a piperidine derivative, which is a class of organic compounds commonly used in the synthesis of pharmaceuticals and other bioactive molecules. This compound is characterized by the presence of a chlorobenzyl group attached to a piperidine ring via an ether linkage, and it is typically found in its hydrochloride salt form.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Chlorobenzyl)oxy)piperidine hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 4-chlorobenzyl chloride and piperidine.

Ether Formation: The 4-chlorobenzyl chloride is reacted with piperidine in the presence of a base such as sodium hydroxide to form 4-[(4-Chlorobenzyl)oxy]piperidine.

Hydrochloride Formation: The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the product is typically purified using recrystallization or chromatography techniques.

Analyse Des Réactions Chimiques

Substitution Reactions

The piperidine ring undergoes nucleophilic substitution due to its inherent nucleophilicity. For example:

-

Aromatic substitution : Reaction with pyrrolidine under basic conditions (e.g., NaOH) in HPMC/water or organic solvents .

-

Electrophilic substitution : Incorporation of Michael acceptors (e.g., α,β-unsaturated carbonyl groups) to enhance biological activity .

Hydrolysis

The compound hydrolyzes under acidic or basic conditions , yielding:

-

Alcohol derivatives : Cleavage of the ether linkage produces 4-chlorobenzyl alcohol and piperidine hydrochloride .

-

Deprotection : TFA-mediated deprotection of tert-butyl esters in related analogs .

Functional Group Transformations

Key modifications observed in analogs include:

-

Imidazole-to-cyanoguanidine substitution : Conversion of benzimidazol-2-one to cyanoguanidine via acyl chloride intermediates .

-

Carboxamide formation : Reaction of piperidine carboxylates with carbodiimide (CDI) to form carboxamides .

Solvent Effects

Reaction outcomes depend on solvent choice:

-

HPMC/water systems : Favor nucleophilic substitution over hydrolysis, enhancing product purity (e.g., 95:5 ratio of boronic ester to acid in HPMC vs 77:23 in DMF) .

-

Organic solvents : Enable coupling reactions (e.g., DMF for HBTU-mediated amide bond formation) .

Data Table: Reaction Conditions and Outcomes

Mechanistic Insights

Applications De Recherche Scientifique

4-((4-Chlorobenzyl)oxy)piperidine hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug development.

Industry: Utilized in the production of various chemical intermediates and active pharmaceutical ingredients.

Mécanisme D'action

The mechanism of action of 4-((4-Chlorobenzyl)oxy)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorobenzyl group may enhance the compound’s binding affinity to these targets, while the piperidine ring can modulate its pharmacokinetic properties. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-[(4-Bromobenzyl)oxy]piperidine hydrochloride

- 4-[(4-Methylbenzyl)oxy]piperidine hydrochloride

- 4-[(4-Fluorobenzyl)oxy]piperidine hydrochloride

Uniqueness

4-((4-Chlorobenzyl)oxy)piperidine hydrochloride is unique due to the presence of the chlorobenzyl group, which can influence its reactivity and biological activity. Compared to its analogs with different substituents (e.g., bromine, methyl, fluorine), the chlorine atom may confer distinct electronic and steric properties, affecting the compound’s overall behavior in chemical and biological systems.

Activité Biologique

4-((4-Chlorobenzyl)oxy)piperidine hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, particularly in cancer therapy and neurodegenerative disease treatment, as well as its mechanism of action and structure-activity relationships.

Chemical Structure and Properties

The compound this compound has the molecular formula and is classified as a piperidine derivative. Its structural features include a piperidine ring substituted with a chlorobenzyl ether, which is significant for its biological interactions.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of piperidine derivatives, including this compound. For instance, compounds similar to this have shown cytotoxic effects against various cancer cell lines:

| Cell Line | Type of Cancer | IC50 (µM) |

|---|---|---|

| HUH7 | Liver | 5.6 |

| MCF7 | Breast | 3.2 |

| HCT-116 | Colon | 4.1 |

| KATO-3 | Gastric | 6.5 |

These results indicate that the compound can inhibit cell growth effectively, with varying potency across different cancer types .

2. Neuroprotective Effects

Another area of research focuses on the potential neuroprotective properties of piperidine derivatives. Studies suggest that compounds like 4-((4-Chlorobenzyl)oxy)piperidine can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurodegenerative diseases such as Alzheimer's:

| Enzyme | Inhibition Activity |

|---|---|

| Acetylcholinesterase (AChE) | Moderate (IC50 = 12 µM) |

| Butyrylcholinesterase (BuChE) | High (IC50 = 8 µM) |

This dual inhibition may contribute to improved cognitive function and reduced neurodegeneration, making it a candidate for further development in Alzheimer's treatment .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Receptor Binding : The compound has been shown to bind effectively to muscarinic receptors, which are implicated in various physiological processes, including memory and learning.

- Enzyme Inhibition : By inhibiting AChE and BuChE, the compound increases acetylcholine levels in the synaptic cleft, enhancing cholinergic signaling .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of piperidine derivatives indicates that modifications on the piperidine ring and substituents significantly influence biological activity:

- Substituent Variations : The presence of halogen atoms (like chlorine) on the benzyl group enhances cytotoxicity against cancer cells.

- Piperidine Modifications : Altering the position of substituents on the piperidine ring can optimize enzyme inhibition properties, as seen in related compounds .

Case Studies

Several case studies have explored the efficacy of piperidine derivatives in preclinical models:

- Study on Cancer Cell Lines : A study demonstrated that a related piperidine derivative exhibited significant cytotoxicity against breast and colon cancer cell lines, providing a foundation for developing targeted therapies.

- Neuroprotection in Animal Models : In vivo studies have shown that compounds with similar structures can reduce amyloid plaque formation and improve cognitive function in mouse models of Alzheimer's disease .

Propriétés

IUPAC Name |

4-[(4-chlorophenyl)methoxy]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO.ClH/c13-11-3-1-10(2-4-11)9-15-12-5-7-14-8-6-12;/h1-4,12,14H,5-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQAHEIJKXBNEMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OCC2=CC=C(C=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.